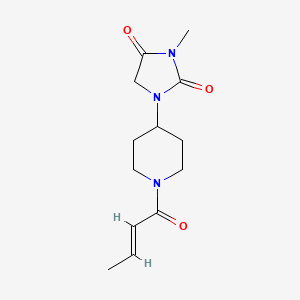

(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Description

(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a structurally complex small molecule featuring a piperidine ring conjugated with a but-2-enoyl group and a 3-methylimidazolidine-2,4-dione (hydantoin) moiety. Its stereochemistry (E-configuration) at the double bond of the but-2-enoyl group plays a critical role in its molecular interactions and physicochemical properties.

Properties

IUPAC Name |

1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-3-4-11(17)15-7-5-10(6-8-15)16-9-12(18)14(2)13(16)19/h3-4,10H,5-9H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAVYTQZFMLBCD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione typically involves the following steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol.

-

Introduction of the But-2-enoyl Group: : The but-2-enoyl group is introduced via an acylation reaction. This involves reacting the piperidine intermediate with but-2-enoyl chloride in the presence of a base, such as triethylamine, to form the desired acylated product.

-

Formation of the Imidazolidine-2,4-dione Core: : The final step involves the cyclization of the acylated piperidine intermediate with a suitable reagent, such as urea, under acidic conditions to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the but-2-enoyl group, leading to the formation of carboxylic acid derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl groups in the imidazolidine-2,4-dione core to form alcohol derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Alkyl halides, amines, thiols; polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has several scientific research applications, including:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

-

Medicine: : The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

-

Industry: : In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of (E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, a comparative analysis with structurally analogous compounds is essential. Below is a structured comparison based on crystallographic data, reactivity, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings :

Stereochemical Impact : The E-isomer exhibits superior crystallographic resolution (~0.85 Å) compared to the Z-isomer (~0.89 Å), likely due to reduced steric hindrance in the E-configuration, which enhances crystal packing .

Bioactivity: The but-2-enoyl group in the E-configuration may enhance binding to kinase targets compared to acetylated analogs, as inferred from similar hydantoin derivatives.

Methodological Considerations

The structural elucidation of this compound relies heavily on X-ray crystallography refined via SHELXL, a program renowned for its precision in small-molecule refinement . While alternative software exists (e.g., OLEX2, Phenix), SHELXL’s robustness in handling high-resolution data makes it the preferred choice for such compounds.

Biological Activity

(E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- Key Functional Groups : Imidazolidine dione, piperidine, and butenoyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Below is a summary of its key activities:

Antitumor Activity

Several studies have reported the compound's cytotoxic effects on cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

| A549 | 15.0 | Induction of oxidative stress |

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

- Bacteria Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

In vitro studies demonstrate the compound's ability to inhibit pro-inflammatory cytokines:

- Cytokines Measured : TNF-alpha, IL-6.

- The compound significantly reduced levels of these cytokines in LPS-stimulated macrophages.

Case Studies

-

Case Study on Cancer Treatment :

A recent study explored the efficacy of the compound in a xenograft model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology. -

Antibacterial Efficacy :

Another study assessed the compound's effectiveness against biofilm-forming bacteria. Results indicated that the compound disrupted biofilm formation and enhanced susceptibility to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.